molecular formula C11H13F9N2O3S B12838149 3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Cat. No.: B12838149
M. Wt: 424.29 g/mol
InChI Key: SDFUIOOBPCPJDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and the nonafluorobutane sulfonate anion contributes to its distinctive characteristics, making it useful in a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the following steps:

  • Formation of the Imidazolium Cation: : The imidazolium cation can be synthesized by reacting 1-methylimidazole with 1-bromopropane under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Anion Exchange: : The resulting imidazolium bromide is then subjected to an anion exchange reaction with sodium nonafluorobutane sulfonate. This reaction is typically performed in water or a polar organic solvent, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the nonafluorobutane sulfonate anion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield the corresponding imidazolium halide, while oxidation may produce imidazolium oxides.

Scientific Research Applications

3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization, alkylation, and hydrogenation.

    Biology: The compound is employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.

    Industry: The compound is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules or metal surfaces, while the nonafluorobutane sulfonate anion can participate in hydrogen bonding and electrostatic interactions. These interactions facilitate various chemical and biological processes, such as catalysis, extraction, and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium chloride

Uniqueness

3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is unique due to its combination of the imidazolium cation and the nonafluorobutane sulfonate anion. This combination imparts high thermal stability, low volatility, and excellent solubility in various solvents, making it suitable for a wide range of applications. In comparison, other similar compounds may have different anions, which can affect their properties and applications.

Properties

Molecular Formula

C11H13F9N2O3S

Molecular Weight

424.29 g/mol

IUPAC Name

1-methyl-3-propylimidazol-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C7H13N2.C4HF9O3S/c1-3-4-9-6-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-7H,3-4H2,1-2H3;(H,14,15,16)/q+1;/p-1

InChI Key

SDFUIOOBPCPJDJ-UHFFFAOYSA-M

Canonical SMILES

CCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.